methyl 3-(4-amino-1H-imidazol-1-yl)propanoate
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Overview
Description
Methyl 3-(4-amino-1H-imidazol-1-yl)propanoate is a compound that features an imidazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(4-amino-1H-imidazol-1-yl)propanoate typically involves the reaction of an appropriate imidazole derivative with a propanoate ester. One common method includes the condensation of 4-amino-1H-imidazole with methyl acrylate under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic attack on the ester group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as crystallization or chromatography may also be employed to achieve high-quality products.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(4-amino-1H-imidazol-1-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The imidazole ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution on the imidazole ring.
Major Products Formed
Oxidation: Nitro derivatives of the imidazole ring.
Reduction: Alcohol derivatives of the ester group.
Substitution: Halogenated imidazole derivatives.
Scientific Research Applications
Methyl 3-(4-amino-1H-imidazol-1-yl)propanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl 3-(4-amino-1H-imidazol-1-yl)propanoate involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or active sites of enzymes, inhibiting their activity. This interaction can disrupt biological pathways, leading to the compound’s observed effects. The amino group can also form hydrogen bonds with biological molecules, enhancing its binding affinity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-amino-3-(1H-imidazol-4-yl)propanoate
- Methyl 2-amino-3-(1H-imidazol-4-yl)propanoate hydrochloride
Uniqueness
Methyl 3-(4-amino-1H-imidazol-1-yl)propanoate is unique due to the position of the amino group on the imidazole ring, which can influence its reactivity and binding properties. This positional difference can result in distinct biological activities and chemical behaviors compared to similar compounds.
Properties
Molecular Formula |
C7H11N3O2 |
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Molecular Weight |
169.18 g/mol |
IUPAC Name |
methyl 3-(4-aminoimidazol-1-yl)propanoate |
InChI |
InChI=1S/C7H11N3O2/c1-12-7(11)2-3-10-4-6(8)9-5-10/h4-5H,2-3,8H2,1H3 |
InChI Key |
BDFUMHGBEUOGSU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCN1C=C(N=C1)N |
Origin of Product |
United States |
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